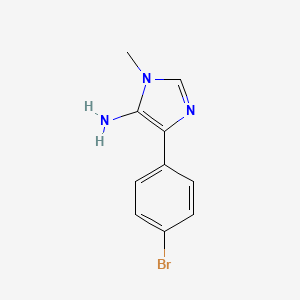

4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine

Description

4-(4-Bromophenyl)-1-methyl-1H-imidazol-5-amine is a brominated imidazole derivative with the molecular formula C₁₀H₁₀BrN₃ (MW: 252.11 g/mol) and CAS numbers 787586-84-9 or 1152678-72-2 . It is synthesized via reactions involving 4-(4-bromophenyl)-1H-imidazole-2-thiol, as described in fragment-based approaches targeting Inosine-5′-monophosphate dehydrogenase (IMPDH) .

Properties

IUPAC Name |

5-(4-bromophenyl)-3-methylimidazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c1-14-6-13-9(10(14)12)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQKMZZEPOTCHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1N)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250086-85-1 | |

| Record name | 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline and glyoxal.

Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving glyoxal and 4-bromoaniline under acidic conditions.

Methylation: The final step involves the methylation of the imidazole ring using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1-methyl-1H-imidazol-5-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The imidazole ring can undergo oxidation to form imidazole N-oxides or reduction to form imidazolines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used under mild conditions.

Major Products Formed

Substitution: Formation of various substituted phenyl derivatives.

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of imidazolines.

Coupling: Formation of biaryl derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine serves as a crucial building block in the development of novel pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity against various targets:

- Enzyme Inhibition: The compound has been investigated for its potential to inhibit enzymes involved in disease pathways, particularly those related to cancer and inflammation.

- Receptor Modulation: Studies indicate that it may interact with receptors implicated in metabolic disorders, making it a candidate for drug development targeting conditions like diabetic macular edema.

Biological Studies

The compound is utilized in biological research to synthesize active molecules that aid in understanding cellular processes:

- Neurotransmitter Release: Research has shown that this compound can enhance dopamine release in neuronal cultures, indicating potential applications in neuropharmacology.

| Study Focus | Findings |

|---|---|

| Neurotransmitter Release | Increased dopamine release attributed to enhanced calcium influx through voltage-gated channels. |

| Antimicrobial Activity | Exhibited significant efficacy against Staphylococcus aureus and Klebsiella pneumoniae, with MIC values ranging from 40 to 50 µg/mL. |

Materials Science

In materials science, this compound is explored for its electronic and optical properties:

- Development of Novel Materials: Its unique electronic structure makes it suitable for creating materials with specific properties, potentially useful in organic electronics and photonics.

Case Studies

Case Study 1: Neurotransmitter Release

In vitro studies demonstrated that this compound significantly increased dopamine levels in cultured neurons. This was linked to its ability to facilitate calcium influx through voltage-gated calcium channels.

Case Study 2: Antimicrobial Efficacy

In antimicrobial assays, this compound showed comparable activity to established antibiotics against various bacterial strains, suggesting its potential as a lead compound for developing new antibacterial agents.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to antiproliferative effects in cancer cells. The exact pathways and targets depend on the specific application and require further investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Findings

Trifluoromethyl-substituted analogs (e.g., in European patents) exhibit higher molecular weights (>500 g/mol) and may offer enhanced metabolic stability or potency, though synthetic complexity increases .

Synthetic Accessibility :

- The target compound’s synthesis from 4-(4-bromophenyl)-1H-imidazole-2-thiol is straightforward but faced challenges in fragment-linking strategies . In contrast, benzimidazole-pyridine hybrids (e.g., EP 1 926 722 B1 derivatives) require multi-step protocols involving isothiocyanates and heterocyclic couplings .

Structural Diversity :

- Ring Saturation : Dihydroimidazole derivatives (e.g., 4,5-dihydro-1H-imidazol-2-amine) introduce conformational rigidity, which may affect binding kinetics compared to planar imidazole rings .

- Heterocycle Fusion : Benzimidazole-pyridine hybrids (e.g., EP 1 926 722 B1) demonstrate expanded π-systems for enhanced target interaction, albeit with increased synthetic difficulty .

Biological Activity

4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by its bromophenyl and methyl substitutions on the imidazole ring, has been investigated for various biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C₁₀H₁₀BrN₃

- Molecular Weight : 252.11 g/mol

- Structure : The presence of the bromine atom enhances reactivity, influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against both Gram-positive and Gram-negative bacteria, as well as fungal species. The compound demonstrated significant inhibition in various assays, including the turbidimetric method for bacterial cultures.

| Microorganism | Activity | Method |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | Turbidimetric method |

| Escherichia coli | Moderate inhibition | Turbidimetric method |

| Candida albicans | Inhibition observed | Disc diffusion assay |

The compound's effectiveness against Staphylococcus aureus and other pathogens positions it as a candidate for further development in antimicrobial therapies.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. Studies conducted on estrogen receptor-positive human breast adenocarcinoma (MCF7) cells using the Sulforhodamine B (SRB) assay revealed promising results.

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| MCF7 (breast cancer) | 15.2 ± 2.3 | SRB assay |

The IC50 value indicates the concentration required to inhibit cell growth by 50%, suggesting that this compound could be developed into a therapeutic agent for breast cancer treatment.

The biological activity of this compound is likely mediated through its interactions with specific biological targets. Studies have indicated that imidazole derivatives can inhibit key enzymes involved in cellular pathways related to inflammation and cancer progression.

For instance, structure-based studies suggest that modifications on the imidazole ring can enhance binding affinity to targets such as indoleamine 2,3-dioxygenase (IDO), which is crucial in immune modulation and tumor growth inhibition .

Case Studies

Several studies have explored the pharmacological potential of imidazole derivatives similar to this compound:

-

Antibacterial Activity against MRSA :

A study evaluated various imidazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA), finding that certain structural modifications led to enhanced potency compared to standard antibiotics . -

Cytotoxicity in Cancer Cells :

Another investigation focused on structurally related compounds, demonstrating that specific substitutions on the imidazole ring increased cytotoxicity against cancer cell lines, highlighting the importance of chemical structure in biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via a one-pot approach starting from 4-bromoaniline derivatives, utilizing condensation reactions with imidazole precursors. Optimization involves adjusting catalysts (e.g., lithium bis(trimethylsilyl)amide for acylation steps), solvent polarity, and temperature control to minimize side products. For example, microwave-assisted synthesis (as seen in related imidazole derivatives) can enhance reaction efficiency . Post-synthesis purification via column chromatography with gradient elution is critical for isolating high-purity product.

Q. How is the purity and structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Structural validation combines spectroscopic techniques (¹H/¹³C NMR, high-resolution mass spectrometry) with single-crystal X-ray diffraction (SC-XRD). SC-XRD analysis using SHELXL software refines anisotropic displacement parameters and validates bond lengths/angles . Purity is assessed via HPLC with UV detection (λ = 254 nm) and melting point analysis. Discrepancies in spectroscopic data should be cross-validated with computational simulations (e.g., DFT calculations).

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions between computational molecular modeling and experimental crystallographic data for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or crystal packing forces unaccounted for in gas-phase computations. To resolve this:

- Refine crystallographic data using SHELXL with high-resolution datasets (R-factor < 5%) .

- Perform periodic DFT calculations incorporating crystal lattice parameters to compare experimental vs. computed geometries .

- Validate hydrogen bonding and π-π interactions via Mercury software to assess packing influences .

Q. How can researchers design experiments to evaluate the structure-activity relationships (SAR) of this compound derivatives in biological systems?

- Methodological Answer :

- Derivative Synthesis : Introduce substituents at the imidazole C2 or bromophenyl para-position via cross-coupling (e.g., Suzuki-Miyaura for aryl groups) or alkylation .

- Bioactivity Assays : Test derivatives against target receptors (e.g., GPCRs or kinases) using competitive binding assays (IC₅₀ determination) or cellular viability assays (MTT for cytotoxicity). Reference studies on analogous pyrazole derivatives demonstrate protocols for antifungal or receptor-ligand activity .

- Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity, followed by MD simulations to assess stability .

Q. What are the critical considerations in single-crystal X-ray diffraction analysis for determining the molecular structure of this compound?

- Methodological Answer :

- Crystal Growth : Optimize solvent evaporation or diffusion methods (e.g., dichloromethane/hexane) to obtain diffraction-quality crystals.

- Data Collection : Use a Mo-Kα (λ = 0.71073 Å) or Cu-Kα source with a CCD detector. Ensure θ range > 25° for high completeness .

- Refinement : Apply SHELXL for anisotropic refinement of non-H atoms. For H atoms, use riding models or experimental positioning from Fourier difference maps .

- Validation : Check for Rint < 0.05 and CCDC deposition compliance using PLATON/CHECKCIF .

Q. How should researchers address low yields in the acylation of this compound derivatives?

- Methodological Answer : Low yields often stem from steric hindrance or poor nucleophilicity of the amine group. Mitigation strategies include:

- Activating the amine via deprotonation with strong bases (e.g., LHMDS).

- Using acyl chlorides with electron-withdrawing groups to enhance reactivity.

- Employing microwave irradiation (80–100°C, 30 min) to accelerate reaction kinetics, as demonstrated in tetrazole derivatives .

Data Analysis and Validation

Q. What methodologies are recommended for analyzing conflicting spectroscopic data (e.g., NMR vs. computational predictions)?

- Methodological Answer :

- NMR Assignment : Compare experimental ¹H/¹³C shifts with computed values (GIAO method in Gaussian) at the B3LYP/6-311++G(d,p) level. Solvent effects (e.g., DMSO) should be included via PCM models .

- Outlier Identification : Use statistical tools (mean absolute deviation) to flag discrepancies > 0.5 ppm (¹H) or 5 ppm (¹³C).

- Validation : Cross-check with 2D NMR (COSY, HSQC) to resolve overlapping signals .

Biological Evaluation

Q. How can researchers design a robust protocol to assess the pharmacokinetic (PK) properties of this compound?

- Methodological Answer :

- In Vitro Assays : Measure solubility (shake-flask method), plasma protein binding (ultrafiltration), and metabolic stability (microsomal incubation with LC-MS quantification) .

- In Vivo PK : Administer via IV/PO in rodent models, with serial blood sampling. Analyze plasma concentrations using UPLC-MS/MS. Compute parameters (t₁/₂, AUC, Cmax) via non-compartmental analysis (WinNonlin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.